Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, nitropyrazole, and other reagents necessary for acylation and esterification reactions. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are essential to ensure consistency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas with a palladium catalyst for reduction), nucleophiles (e.g., amines for substitution), and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester bonds produces carboxylic acids.
Scientific Research Applications
Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, making them potential candidates for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitropyrazole moiety could play a role in binding to specific sites, while the thiophene ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-methyl-5-[[2-(3-nitro-1H-pyrazol-1-yl)acetyl]amino]-2,4-thiophenedicarboxylate:
Thiophene derivatives: Compounds such as suprofen and articaine, which have different substituents on the thiophene ring but share similar core structures and applications.
Uniqueness
What sets diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate apart is its unique combination of a nitropyrazole moiety and a thiophene ring, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-4-26-15(22)12-9(3)13(16(23)27-5-2)28-14(12)17-11(21)8-19-7-6-10(18-19)20(24)25/h6-7H,4-5,8H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIKEWQHDBVTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.